molecular formula C19H19N7O B4478938 2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4478938
M. Wt: 361.4 g/mol
InChI Key: JAMTZKCMXGGORQ-UHFFFAOYSA-N
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Description

2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused ring structure, which includes a triazole ring fused to a pyrimidine ring. The presence of furyl, methyl, and piperidino substituents further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane. This reaction leads to the formation of triazolopyrimidine derivatives, which can undergo further rearrangement to yield the desired compound .

Another approach involves the use of microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides under microwave conditions to achieve the desired product in a short reaction time with good yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions can be particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as iodobenzene diacetate.

    Substitution: Substitution reactions can occur at the furyl, methyl, or piperidino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Iodobenzene diacetate in dichloromethane.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist for adenosine receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate their activity and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which can influence its biological activity and selectivity. The presence of the furyl, methyl, and piperidino groups can enhance its interaction with molecular targets and improve its pharmacological profile.

Properties

IUPAC Name

2-(furan-2-yl)-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-13-14(15-7-8-20-18(22-15)25-9-3-2-4-10-25)12-21-19-23-17(24-26(13)19)16-6-5-11-27-16/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTZKCMXGGORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CO3)C4=NC(=NC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(2-furyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

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